2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
Overview
Description
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C15H18ClN3O3 and its molecular weight is 323.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
- Novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, including compounds similar to 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide, were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. These structures were characterized using 1H NMR, IR, and MS techniques (Yang Jing, 2010).
Biological Activity and Pharmacological Potential
- Compounds like this compound have been investigated for their potential as bradykinin B1 receptor antagonists, which are relevant in the treatment of pain and inflammation. These oxopiperazine-based compounds demonstrated improved in vitro potency and metabolic stability compared to previous series (J. Chen et al., 2011).
Antimicrobial Activity
- Certain derivatives of this compound have shown significant antimicrobial activity. These compounds have been synthesized and tested against various microorganisms, with some displaying promising results (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).
Chemical and Physical Properties
- X-ray powder diffraction has been used to characterize N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, similar in structure to this compound. These studies are crucial in understanding the physical properties of potential pesticides (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).
Supramolecular Assembly and Molecular Conformations
- Studies on halogenated N,2-diarylacetamides, structurally related to the compound of interest, provide insights into their molecular conformations and supramolecular assembly. These characteristics are essential for understanding the chemical behavior and potential applications of these compounds (P. Nayak et al., 2014).
Anticonvulsant Evaluation
- Derivatives of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, a compound similar in structure to the compound of interest, have been synthesized and evaluated for their anticonvulsant properties. These studies contribute to the understanding of the potential CNS effects of these compounds (M. Ghodke et al., 2017).
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-10-2-4-11(5-3-10)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLIIWUTUGEAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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